Paradol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Paradol has several scientific research applications:

Chemistry: It is used as a flavoring agent and in the synthesis of various chemical compounds.

Biology: this compound has been studied for its antioxidant and anti-inflammatory properties.

Medicine: It has shown potential in reducing blood glucose levels and body weight in high-fat diet-fed mice.

Mécanisme D'action

Target of Action

6-Paradol, also known as Paradol, is a phenolic ketone found in ginger and grains of paradise . It has been found to primarily target the central nervous system (CNS), specifically the microglia . Microglia are a type of glial cell located throughout the brain and spinal cord that act as the first and main form of active immune defense in the CNS .

Mode of Action

6-Paradol interacts with its targets, the microglia, by reducing neuroinflammatory responses . This interaction involves the attenuation of neuroinflammatory responses in activated microglia . In addition, 6-Paradol has been found to decrease the expression of EGFR protein, a receptor that plays a crucial role in controlling cell growth and division . This interaction leads to the inactivation of the PI3K/AKT signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by 6-Paradol is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular functions including cell growth, cell cycle entry, cell survival, and protein synthesis . By inactivating this pathway, 6-Paradol can suppress the proliferation and metastasis of certain types of cancer cells . Additionally, 6-Paradol has been found to promote glucose utilization in the C2C12 myotubes and the 3T3-L1 adipocytes , which could have implications for metabolic health.

Result of Action

The molecular and cellular effects of 6-Paradol’s action are diverse. It has been found to significantly suppress pancreatic cancer cell proliferation and metastasis . It also reduces neuroinflammatory responses in activated microglia, which can protect the brain after cerebral ischemia . Furthermore, 6-Paradol has been shown to reduce blood glucose, cholesterol, and body weight in high-fat diet-fed mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Paradol. For instance, the compound’s anti-inflammatory and antioxidant actions were demonstrated in a study where rats were induced with ulcerative colitis, a gut inflammatory disorder due to altered immune response to gut microbiome, with interplay of environmental and genetic factors . The study found that 6-Paradol demonstrated protection against acetic acid-induced ulcerative colitis, likely by its anti-inflammatory and antioxidant actions

Analyse Biochimique

Biochemical Properties

Paradol interacts with various enzymes and proteins, contributing to its biochemical effects. For instance, it has been shown to inhibit the upregulation of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide . This compound also reduces the secretion of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In adipocytes and myotubes, this compound promotes glucose utilization, attributed to the increase in 5’ adenosine monophosphate-activated protein kinase (AMPK) phosphorylation . In microglial cells, this compound attenuates neuroinflammatory responses, reducing the number of cells expressing iNOS and TNF-α .

Molecular Mechanism

This compound’s effects at the molecular level are complex and multifaceted. It binds to and inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . This compound also induces degradation of the epidermal growth factor receptor (EGFR), leading to inactivation of the PI3K/AKT signaling pathway .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its effects in laboratory settings. For instance, this compound administration immediately after reperfusion significantly reduced brain damage in mice challenged with middle cerebral artery occlusion/reperfusion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound at a dose of 6.75 mg/kg per day significantly lowered blood glucose levels and inhibited weight gain in high-fat diet-fed mice . In another study, this compound at a dose of 10 mg/kg significantly reduced brain infarction and improved neurological score in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to stimulate glucose utilization, likely through the AMPK pathway . Additionally, this compound has been found to decrease the production of inflammatory related factors .

Méthodes De Préparation

Paradol can be extracted from natural sources such as Aframomum melegueta. The extraction process involves several steps:

Crushing the raw material: The seeds are crushed to a fine powder.

Subcritical extraction: The crushed material undergoes subcritical extraction to obtain an extraction residue.

Ethanol extraction: The residue is extracted using ethanol, followed by membrane concentration to remove alcohol.

Purification: The extract is purified using petroleum ether and ethyl acetate, followed by concentration.

Adsorption and decolorization: The concentrated extract is dissolved in ethanol, adsorbed, filtered, and decolorized using activated carbon to obtain the final product

Analyse Des Réactions Chimiques

Paradol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Paradol is similar to other compounds found in ginger, such as gingerol and shogaol. These compounds share similar pungent properties and medicinal benefits. this compound is unique in its specific molecular structure and the distinct pathways it affects .

Similar Compounds

Gingerol: Found in ginger, known for its anti-inflammatory and antioxidant properties.

Shogaol: Another pungent compound in ginger, with similar medicinal benefits.

Zingerone: Found in ginger, known for its anti-inflammatory and antioxidant activities.

This compound stands out due to its specific effects on glucose utilization and its potential in reducing blood glucose levels and body weight .

Propriétés

IUPAC Name |

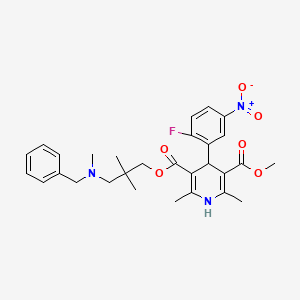

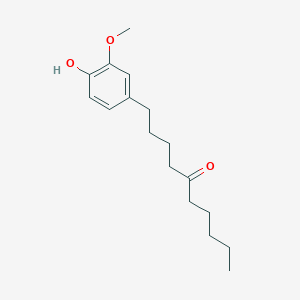

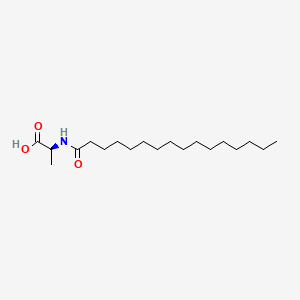

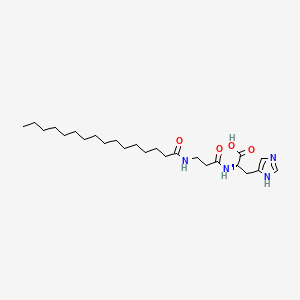

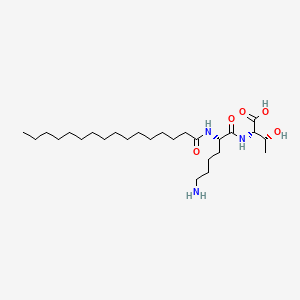

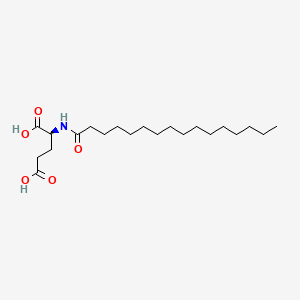

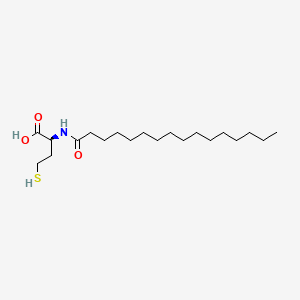

1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h10,12-13,19H,3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNLTCTYLMYLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181574 | |

| Record name | 6-Paradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White powder; Spicy herbal aroma | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-3-decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-decan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

406.00 to 408.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-3-decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-decan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27113-22-0 | |

| Record name | Paradol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27113-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Paradol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027113220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Paradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxy-3-methoxyphenyl)decan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-HYDROXY-3-METHOXYPHENYL)-DECAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO24ID7E9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-3-decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-3-decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-paradol and what is its primary mechanism of action?

A1: 6-Paradol is a pungent phenolic compound found in ginger (Zingiber officinale) and grains of paradise (Aframomum melegueta). While its exact mechanism is not fully understood, it is known to activate thermogenesis in brown adipose tissue (BAT) []. This effect is believed to be mediated by the activation of sympathetic nerve activity, leading to increased expression of uncoupling proteins 1 (UCP1) in BAT [].

Q2: How does 6-paradol's effect on brown adipose tissue contribute to its anti-obesity properties?

A2: 6-Paradol's activation of BAT leads to increased energy expenditure [, ]. This enhanced metabolism contributes to its anti-obesity effects, as demonstrated by reduced body weight gain and visceral and subcutaneous fat in mice fed a high-fat diet [].

Q3: Does 6-paradol influence glucose metabolism?

A3: Yes, 6-paradol has been shown to promote glucose utilization in adipocytes and myotubes []. This effect is linked to increased phosphorylation of AMP-activated protein kinase (AMPK) in 3T3-L1 adipocytes [].

Q4: What are the neuroprotective effects associated with 6-paradol?

A4: Research indicates that 6-paradol exhibits neuroprotective effects, particularly in the context of cerebral ischemia []. It has been shown to reduce brain damage in mice subjected to middle cerebral artery occlusion/reperfusion (M/R) []. This neuroprotection is attributed to its ability to attenuate neuroinflammatory responses in activated microglia [].

Q5: Does 6-paradol exhibit anti-cancer properties?

A5: Some studies suggest potential anti-cancer effects of 6-paradol. For instance, it has been shown to inhibit the viability and migration of glioblastoma cells, inducing G0/G1 phase arrest and apoptosis []. Additionally, 6-paradol, in combination with platinum-based chemotherapeutic drugs, showed synergistic cytotoxicity against breast cancer cells [].

Q6: What is the molecular formula and weight of 6-paradol?

A6: The molecular formula of 6-paradol is C16H24O3, and its molecular weight is 264.36 g/mol.

Q7: What spectroscopic data are available for the characterization of 6-paradol?

A7: 6-Paradol has been characterized using various spectroscopic techniques, including UV, IR, NMR (1D and 2D), and mass spectrometry (EIMS and HREIMS) [, , ]. These techniques provide information about the compound's functional groups, structure, and molecular weight.

Q8: Is there information available regarding the material compatibility and stability of 6-paradol under various conditions?

A8: The provided research papers primarily focus on the biological activity and pharmacological potential of 6-paradol. There is limited information available regarding its material compatibility and stability under various conditions in these studies.

Q9: Does 6-paradol possess catalytic properties, and are there any known applications based on these properties?

A9: The provided research does not indicate any catalytic properties associated with 6-paradol. Its primary applications appear to be related to its biological activities.

Q10: Have computational methods been employed to study 6-paradol?

A10: Yes, molecular docking studies have been conducted to investigate the interactions of 6-paradol with various targets, including the α-glucosidase receptor [], COX-2 enzyme [], and the human estrogen receptor alpha (ERα) []. These studies provide insights into the binding affinities and potential mechanisms of action of 6-paradol.

Q11: Have any QSAR models been developed for 6-paradol or its analogs?

A11: While the provided research doesn't mention specific QSAR models developed for 6-paradol, some studies investigated the structure-activity relationship (SAR) of paradol analogs [, ]. These studies explored the impact of acyl chain length on anti-obesity activity [] and the role of structural features in antimicrobial activity [].

Q12: How does the length of the acyl chain in this compound analogs affect their anti-obesity activity?

A12: Studies comparing the anti-obesity activities of this compound analogs with varying acyl chain lengths revealed that 6-paradol exhibited greater activity than dihydrocapsiate and zingerone, indicating the importance of the acyl chain length []. Furthermore, the activity appeared to decrease with increasing acyl chain length, with 6-paradol being more potent than 8- and 12-paradol [, ].

Q13: Does modifying the structure of 6-paradol affect its antimicrobial activity?

A13: Research on 6-paradol derivatives revealed that the desmethyl derivative retained antimycobacterial activity and showed enhanced activity against Candida albicans compared to 6-paradol and 6-shogaol []. This finding suggests that structural modifications can influence the antimicrobial profile of 6-paradol.

Q14: Is there information on the stability of 6-paradol under various conditions and formulation strategies to improve its stability or bioavailability?

A14: The provided research papers primarily focus on the biological activities and mechanisms of action of 6-paradol. Information about its stability under various conditions, formulation strategies to enhance its stability, solubility, or bioavailability is limited in these studies.

Q15: What is known about the SHE (Safety, Health, and Environment) regulations regarding the use and handling of 6-paradol?

A15: The provided research papers primarily focus on the biological activities and pharmacological potential of 6-paradol. Specific details regarding SHE regulations pertaining to its use and handling are not extensively covered in these studies.

Q16: What is the pharmacokinetic profile of 6-paradol?

A16: Studies in rats revealed that the area under the plasma concentration-time curve (AUC) of orally administered paradols decreased with increasing acyl chain length []. While 12-paradol showed the highest AUC and longest time to reach maximum plasma concentration, the AUC of metabolites decreased with increasing chain length, suggesting that longer chains reduce intestinal absorption [].

Q17: What is the relationship between the pharmacokinetics of this compound analogs and their potential site of action for anti-obesity effects?

A17: The observed decrease in AUC with increasing acyl chain length suggests that the intestinal wall, where absorption occurs, might be the primary site of action for the anti-obesity effects of paradols [].

Q18: Does 6-paradol undergo metabolism?

A18: Yes, 6-paradol is a known metabolite of 6-shogaol [, , ]. Research suggests that it might be further metabolized, with its metabolites showing different pharmacokinetic properties depending on the acyl chain length [].

Q19: What in vitro models have been used to study the biological activities of 6-paradol?

A19: Various in vitro models have been employed to investigate 6-paradol's effects, including:

- Cell lines: PC12 cells for neuritogenesis [], 3T3-L1 adipocytes and C2C12 myotubes for glucose utilization [], U-87 and U-251 glioblastoma cells for anti-cancer activity [], and breast cancer cell lines MDA-MB-231 and MCF-7adr [].

- Enzyme assays: Inhibition of HMG-CoA reductase [], α-glucosidase [], and COX-2 [].

- Other assays: Anti-adhesive activity against Staphylococcus aureus [] and antioxidant activity in HL-60 cells [].

Q20: What in vivo models have been used to study the effects of 6-paradol?

A20: Animal models, primarily rodents, have been used to investigate the effects of 6-paradol in various contexts:

- High-fat diet-induced obesity: Mice were used to study the anti-obesity effects of 6-paradol, revealing its ability to reduce body weight gain, visceral fat, and subcutaneous fat [, ].

- Focal cerebral ischemia: Mice subjected to middle cerebral artery occlusion/reperfusion (M/R) were used to demonstrate the neuroprotective effects of 6-paradol, showing reduced brain damage and attenuated neuroinflammation [].

- Multiple sclerosis: The experimental autoimmune encephalomyelitis (EAE) mouse model was used to demonstrate the therapeutic efficacy of 6-paradol in alleviating disease symptoms, promoting remyelination, and reducing neuroinflammation [].

- Testosterone-induced benign prostatic hyperplasia: Rats were used to investigate the potential of 6-paradol to inhibit BPH, revealing its ability to reduce prostate weight, improve histological changes, and modulate relevant molecular markers [].

- Memory impairment: Mice were subjected to behavioral tests to assess the effects of 6-paradol on memory, showing its potential to ameliorate short-term memory loss [].

Q21: Have any clinical trials been conducted to evaluate the efficacy of 6-paradol in humans?

A21: While some studies have investigated the effects of ginger extract, which contains 6-paradol, in humans [, ], the provided research doesn't provide information about clinical trials specifically focused on 6-paradol.

Q22: Is there any evidence of resistance development to 6-paradol or cross-resistance with other compounds?

A22: The provided research primarily focuses on the biological activities and potential therapeutic benefits of 6-paradol. Information regarding resistance development or cross-resistance with other compounds is limited in these studies.

Q23: Have any specific drug delivery systems or targeting strategies been explored for 6-paradol?

A24: While the research mentions the use of 6-paradol nanoparticles in one study [], detailed information about specific drug delivery systems or targeting strategies is limited. Further research is needed to explore methods for enhancing its delivery to specific tissues or organs.

Q24: Are there any known biomarkers associated with 6-paradol's efficacy or potential adverse effects?

A24: The provided research doesn't offer specific information regarding biomarkers for 6-paradol. Further research is necessary to identify potential biomarkers that can predict its efficacy, monitor treatment response, or identify potential adverse effects.

Q25: What analytical methods are commonly used for the characterization and quantification of 6-paradol?

A25: Various analytical techniques have been employed for studying 6-paradol, including:

- Chromatographic techniques: Thin-layer chromatography (TLC) [], gas chromatography-mass spectrometry (GC-MS) [, , ], and high-performance liquid chromatography (HPLC) [].

- Spectroscopic techniques: Ultraviolet-visible (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , ].

Q26: What is the environmental impact of 6-paradol, and are there strategies for its degradation or mitigation of potential negative effects?

A26: The provided research primarily focuses on the biological activity of 6-paradol, and limited information is available regarding its environmental impact, degradation pathways, or strategies to mitigate potential negative effects.

Q27: What is known about the dissolution and solubility properties of 6-paradol?

A27: Specific details regarding the dissolution rate and solubility of 6-paradol in various media are not extensively discussed in the provided research.

Q28: Have the analytical methods used for 6-paradol analysis been validated?

A28: While the research mentions the use of various analytical techniques, specific details about method validation, including accuracy, precision, and specificity, are not extensively provided.

Q29: What quality control measures are typically employed during the development, manufacturing, and distribution of 6-paradol?

A29: The provided research focuses on the biological activity of 6-paradol, and specific information regarding quality control measures during its development, manufacturing, and distribution is limited.

Q30: Does 6-paradol induce any immunological responses or possess immunogenic properties?

A30: The research papers provided primarily focus on other biological activities of 6-paradol. Information about its potential to induce an immune response or modulate immune function is limited.

Q31: Does 6-paradol interact with drug transporters, and are there strategies to mitigate or modulate these interactions?

A31: The provided research does not mention specific interactions of 6-paradol with drug transporters or strategies to manage these interactions.

Q32: Does 6-paradol affect drug-metabolizing enzymes?

A32: The research primarily focuses on other biological activities of 6-paradol. Information regarding its potential to induce or inhibit drug-metabolizing enzymes and strategies to manage these interactions is limited in these studies.

Q33: What is known about the biocompatibility and biodegradability of 6-paradol?

A33: While 6-paradol is a natural compound found in food sources, the provided research does not offer specific details regarding its biocompatibility, biodegradability, or potential accumulation in biological systems.

Q34: What are the strategies for recycling and waste management associated with 6-paradol?

A34: The provided research focuses on the biological activity and potential therapeutic benefits of 6-paradol. Specific strategies for its recycling and waste management are not discussed.

Q35: What research infrastructure and resources are available for scientists studying 6-paradol?

A35: Researchers studying 6-paradol can utilize a range of standard laboratory equipment and techniques common to natural product chemistry, pharmacology, and molecular biology. Access to specialized resources like high-throughput screening platforms or animal models might be necessary for more in-depth investigations.

Q36: What are the historical milestones in the research and understanding of 6-paradol?

A38: Early research on 6-paradol focused on its isolation and characterization from natural sources like grains of paradise []. Over time, research explored its pungency [] and later expanded to investigate various biological activities, including anti-obesity [, , ], neuroprotective [], and anti-cancer effects [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

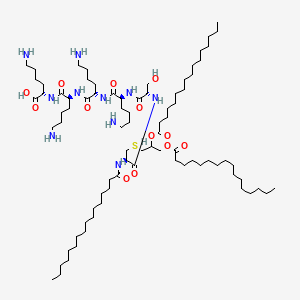

![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)